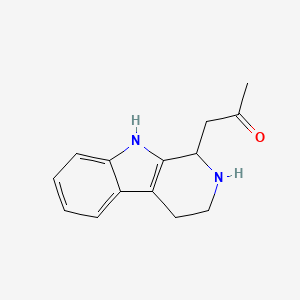![molecular formula C16H25NO4 B13543646 8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound with a molecular weight of 295.38 g/mol . It is characterized by its unique dispiro structure, which consists of two spiro-connected cycloalkane rings. The compound is often used in organic synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate . The reaction conditions usually involve mild bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Oxidation and Reduction:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for deprotecting the Boc group.
Solvents: Dichloromethane and other non-polar solvents are often used in the synthesis and reactions involving this compound.
Major Products Formed
The major products formed from the reactions of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid include the free amine after deprotection and various substituted derivatives depending on the specific reactions performed.
Applications De Recherche Scientifique
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its stability and reactivity.
Biological Studies: It is employed in studies involving enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid primarily involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis . Upon deprotection, the free amine can then engage in various biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- 8-[({[(tert-butoxy)carbonyl]amino}({[(tert-butoxy)carbonyl]imino})methyl)amino]octanoic acid
Uniqueness
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is unique due to its dispiro structure, which imparts specific steric and electronic properties. This makes it particularly useful in synthetic applications where such characteristics are desired.
Propriétés
Formule moléculaire |
C16H25NO4 |
|---|---|
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
8-[(2-methylpropan-2-yl)oxycarbonylamino]dispiro[3.1.36.14]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-11-6-16(7-11)8-15(9-16)4-10(5-15)12(18)19/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
KFROAIPTLDELOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2(C1)CC3(C2)CC(C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



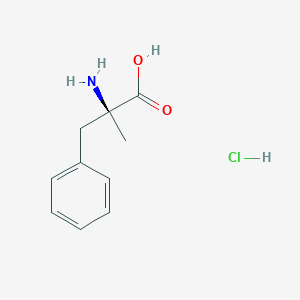


![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)
![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
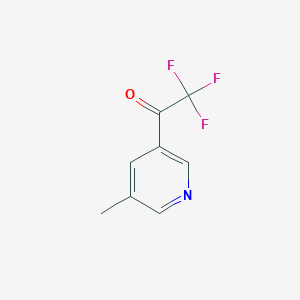
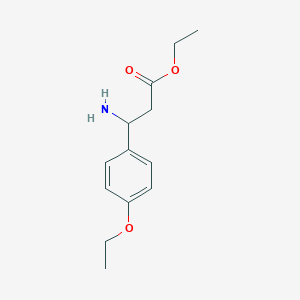
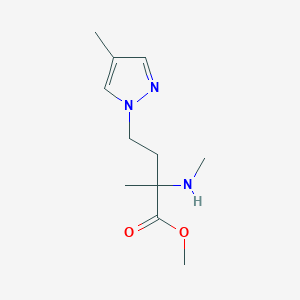
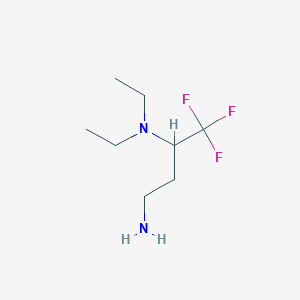
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)

